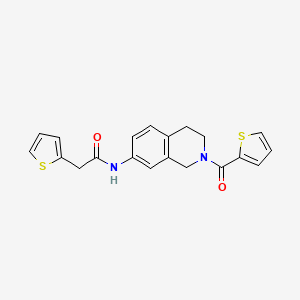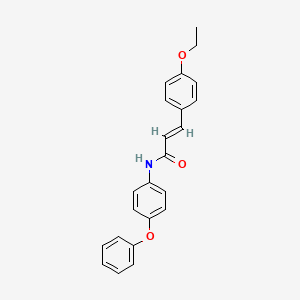
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a pyridinyl-piperidinyl moiety, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the ethoxyphenyl group, the pyridinyl-piperidinyl moiety, and the acetamide linkage. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Ethoxyphenyl Group: This step often involves the ethylation of a phenol derivative using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyridinyl-Piperidinyl Moiety: This can be achieved through a series of reactions starting from pyridine and piperidine derivatives, often involving alkylation and cyclization steps.
Formation of the Acetamide Linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
化学反応の分析
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and pyridinyl moieties, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
2-(4-ethoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide: This compound features a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.
2-(4-ethoxyphenyl)-N-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-27-21-6-4-18(5-7-21)15-22(26)24-16-19-9-12-25(13-10-19)20-8-11-23-17(2)14-20/h4-8,11,14,19H,3,9-10,12-13,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFGJPUCEWLKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2619517.png)


![Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride](/img/structure/B2619525.png)
![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)
![4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2619528.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)


![3-methyl-1-(1-(2-(5-oxo-2,3,6,7,8,9-hexahydro-5H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619536.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2619537.png)
